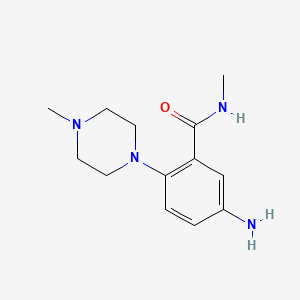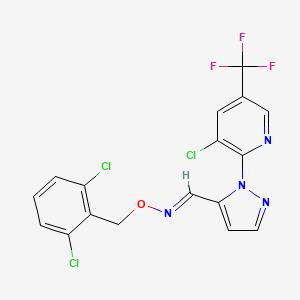
3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and a nitrophenoxy group . The InChI code for this compound is 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-4-2-1-3-7(8)12(15)16/h1-6H,(H,13,14) .Physical and Chemical Properties Analysis
The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Facile Synthesis and Antibacterial Activity
A study by Havaldar, Bhise, and Burudkar (2004) demonstrated a synthetic pathway involving "3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid" derivatives, leading to the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one. This process involves multiple steps, starting from methoxy-5-nitrobenzaldehyde and culminating in a series of derivatives with notable antibacterial activities against common bacterial strains such as S. aureus, E. coli, B. subtilis, and S. typhosa. This research showcases the compound's role in the synthesis of bioactive molecules with potential applications in developing antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).
Coordination Polymers and Structural Engineering
Xue, Li, Ma, and Wang (2015) explored the use of thiophene-2,5-dicarboxylic acid derivatives in the creation of cadmium coordination polymers. The study introduced a new thiophene-2,5-dicarboxylic acid derivative, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), and its application in forming new coordination polymers (CPs) with various structural features. These CPs demonstrated unique structural assemblies and photoluminescence properties, underscoring the potential of "this compound" derivatives in designing materials with specific optical and structural characteristics (Xue, Li, Ma, & Wang, 2015).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands for their ability to sensitize Eu(III) and Tb(III) luminescence. The study highlighted the synthesis of complexes that displayed enhanced luminescence properties due to the effective sensitization by the thiophenyl-derivatized ligands. These findings reveal the potential applications of "this compound" derivatives in developing luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-nitrophenoxy)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-4-2-1-3-7(8)12(15)16/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOAQAKZKIBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)




![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)
![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)


![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)

